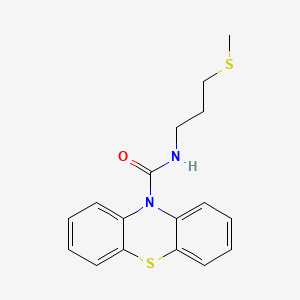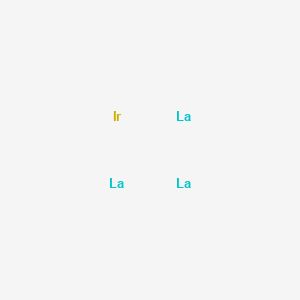
Iridium--lanthanum (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–lanthanum (1/3) is a compound formed by the combination of iridium and lanthanum in a 1:3 ratioIridium, a transition metal, is known for its high density, corrosion resistance, and catalytic properties, while lanthanum, a rare earth element, is recognized for its high reactivity and ability to form various compounds with interesting electronic and magnetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iridium–lanthanum (1/3) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. For instance, lanthanum hydroxide can be prepared by mixing lanthanum nitrate with sodium hydroxide, followed by heating in a Teflon-lined pressure vessel. Iridium chloride is then added to the mixture, and the solution is further heated to form the desired compound .
Industrial Production Methods: Industrial production of iridium–lanthanum compounds often involves similar high-temperature processes, but on a larger scale. The use of advanced techniques such as electroremediation coupled with selective precipitation can also be employed to recover lanthanum from spent catalysts, which can then be combined with iridium to form the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium–lanthanum (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, lanthanum reacts with oxygen to form lanthanum oxide and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Lanthanum reacts with oxygen at elevated temperatures to form lanthanum oxide.
Reduction: Lanthanum can be reduced from its oxides using hydrogen gas.
Substitution: Lanthanum reacts with halogens such as chlorine, bromine, and iodine to form lanthanum halides.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃)
Reduction: Lanthanum metal (La)
Substitution: Lanthanum halides (LaX₃, where X = Cl, Br, I)
Applications De Recherche Scientifique
Iridium–lanthanum (1/3) has a wide range of applications in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of iridium–lanthanum (1/3) compounds often involves the interaction of lanthanum ions with other molecules. For example, lanthanum carbonate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which reduce phosphate absorption in the gastrointestinal tract . In catalytic applications, the compound’s effectiveness is attributed to the unique electronic properties of iridium and lanthanum, which facilitate various chemical reactions .
Comparaison Avec Des Composés Similaires
- Lanthanum–platinum
- Lanthanum–rhodium
- Lanthanum–palladium
Propriétés
Numéro CAS |
54652-81-2 |
|---|---|
Formule moléculaire |
IrLa3 |
Poids moléculaire |
608.93 g/mol |
Nom IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/Ir.3La |
Clé InChI |
SEXOQEXSRBMMJU-UHFFFAOYSA-N |
SMILES canonique |
[La].[La].[La].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
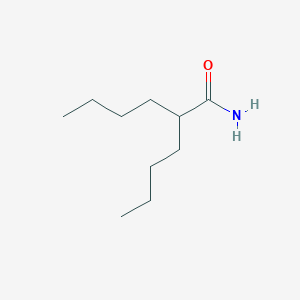
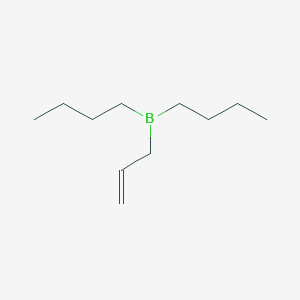
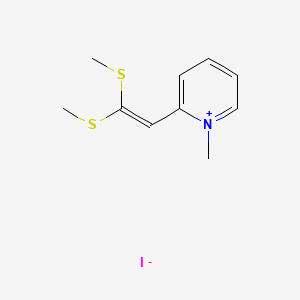
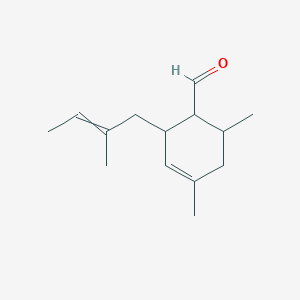
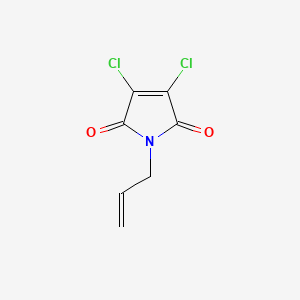

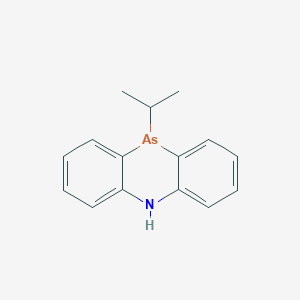
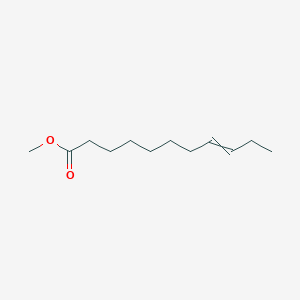
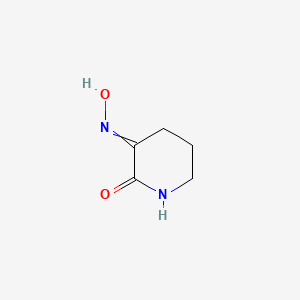
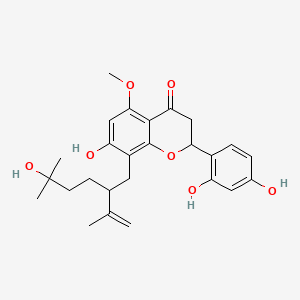
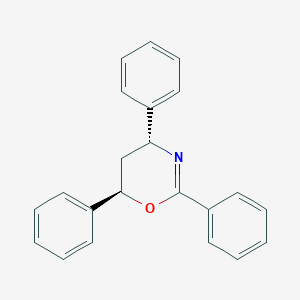
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
